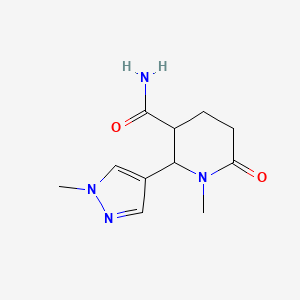
1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Tools like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the nitrile group might be hydrolyzed to a carboxylic acid under acidic or basic conditions . The chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, compounds with nitrile groups often have higher boiling points than similar-sized molecules without nitrile groups . The presence of a chlorobenzyl group could increase the compound’s density .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Synthesis and Reactivity in Pyridine Derivatives : A study by Al-Issa (2012) in "Molecules" described the synthesis of various pyridine and fused pyridine derivatives. This research demonstrates the chemical reactivity and potential applications of pyridine carbonitriles in creating new molecular structures.
Synthesis of Cardiotonic Agents : Sircar et al. (1987) in "Journal of Medicinal Chemistry" discussed synthesizing 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, including a compound similar to the specified chemical. These findings highlight the potential of pyridine carbonitriles in developing cardiotonic agents (Sircar, Duell, Bristol, Weishaar, & Evans, 1987).
Chemical Reactions and Derivatives : The work by Azuma, Morone, Nagayama, Kawamata, & Sato (2003) in "Heterocycles" explored the chlorination of pyridinecarbonitrile and its subsequent reactions, contributing to the understanding of the chemical behavior of such compounds.
Applications in Materials Science and Pharmaceuticals
Optical and Electronic Applications : Research in "Optical and Quantum Electronics" by Zedan, El-Taweel, & El-Menyawy (2020) examined pyridine derivatives for their structural, optical, and electronic properties, indicating potential uses in materials science and electronics.
Potential in Drug Synthesis : The study of novel pyridine-3-carbonitrile derivatives for potential antimicrobial and anticancer applications, as explored by Elewa, Abdelhamid, Hamed, & Mansour (2021) in "Synthetic Communications", demonstrates the chemical's relevance in pharmaceutical research.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also interact with multiple targets.
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as electrophilic substitution . This could suggest that this compound might also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways . This suggests that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds . This suggests that environmental factors may also influence the action of this compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-18-8-6-14(7-9-18)12-22-13-17(10-16(11-21)19(22)23)15-4-2-1-3-5-15/h1-10,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUSZPOBWLXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)
![ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2631795.png)
![3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2631798.png)

![5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2631802.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2631803.png)

![4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2631807.png)
![[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B2631809.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2631812.png)

